![molecular formula C19H20N2O2 B3173526 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one CAS No. 947018-39-5](/img/structure/B3173526.png)
3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one
Overview
Description
3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one is an organic compound with the molecular formula C19H20N2O2 It is a derivative of quinolin-2(1H)-one, featuring a methoxy group at the 7th position and a 4-ethylphenylamino group attached via a methylene bridge at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinolin-2(1H)-one Core: The quinolin-2(1H)-one core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 7th position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Ethylphenylamino Group: The final step involves the reaction of the quinolin-2(1H)-one derivative with 4-ethylphenylamine in the presence of a suitable coupling agent like formaldehyde to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinolin-2(1H)-one derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinolin-2(1H)-one core, potentially converting it to dihydroquinolin-2(1H)-one derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of quinolin-2(1H)-one derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of dihydroquinolin-2(1H)-one derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic rings.
Scientific Research Applications
3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various functional compounds.
Mechanism of Action
The mechanism of action of 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Quinolin-2(1H)-one: The parent compound, lacking the methoxy and 4-ethylphenylamino groups.
7-Methoxyquinolin-2(1H)-one: A derivative with only the methoxy group at the 7th position.
3-{[(Phenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one: A similar compound with a phenylamino group instead of the 4-ethylphenylamino group.
Uniqueness: 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one is unique due to the presence of both the methoxy group and the 4-ethylphenylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-ethylanilino)methyl]-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13-4-7-16(8-5-13)20-12-15-10-14-6-9-17(23-2)11-18(14)21-19(15)22/h4-11,20H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCULRWLSLQHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


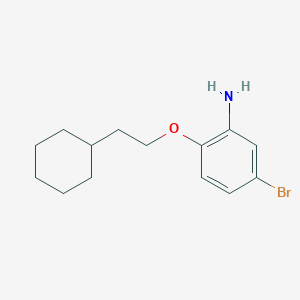
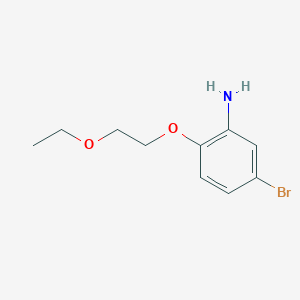
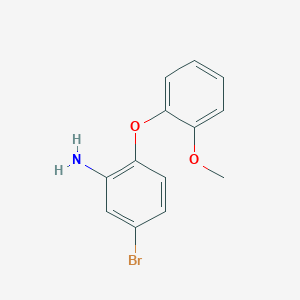
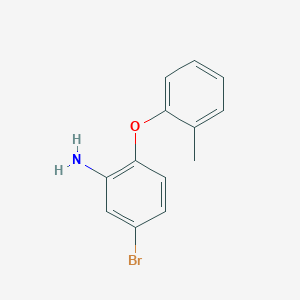
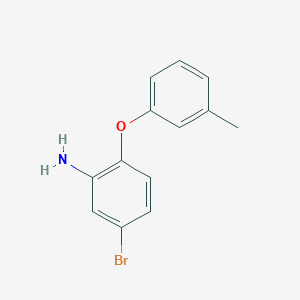
![5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine](/img/structure/B3173485.png)

![3-[(Isopentyloxy)methyl]piperidine](/img/structure/B3173498.png)
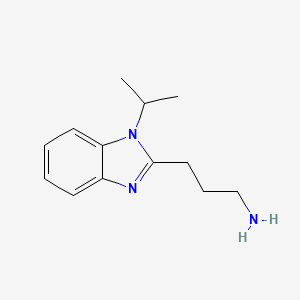
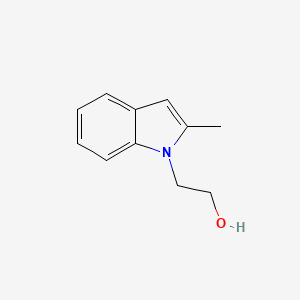
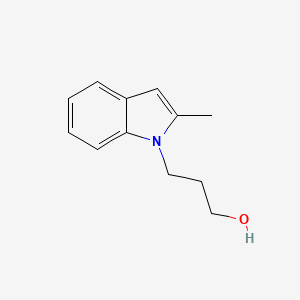
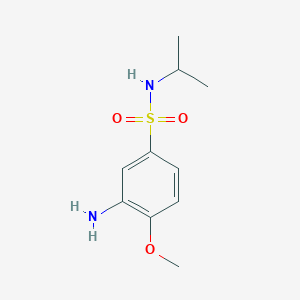
![3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one](/img/structure/B3173530.png)
![8-{[(4-ethylphenyl)amino]methyl}-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3173536.png)
